molecular formula C19H17N3O4S B2714010 (4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034522-81-9

(4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Cat. No.: B2714010
CAS No.: 2034522-81-9
M. Wt: 383.42
InChI Key: OWRYRTRLWBSUTA-UHFFFAOYSA-N
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Description

The compound "(4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone" features a piperazine core substituted with two distinct moieties:

  • Furan-2-carbonyl group: A five-membered aromatic oxygen heterocycle (furan) linked via a carbonyl to the piperazine nitrogen.
  • 4-(Thiazol-2-yloxy)phenyl group: A phenyl ring substituted with a thiazole ether at the para position.

This structure combines electron-rich (furan) and electron-deficient (thiazole) heterocycles, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-17(14-3-5-15(6-4-14)26-19-20-7-13-27-19)21-8-10-22(11-9-21)18(24)16-2-1-12-25-16/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRYRTRLWBSUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. One common method includes the acylation of piperazine with furan-2-carbonyl chloride, followed by the nucleophilic substitution reaction with 4-(thiazol-2-yloxy)benzoyl chloride. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the laboratory synthesis methods to scale up the process. This includes the use of continuous flow reactors to maintain consistent reaction conditions and to improve the efficiency and safety of the process. The purification of the final product can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

Table 1: Key Structural Analogs and Their Substituents
Compound Name Piperazine Substituents Reference
(4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone Furan-2-carbonyl, 4-(thiazol-2-yloxy)phenyl Target Compound
4-(4-Aminobenzoyl)piperazin-1-ylmethanone Furan-2-carbonyl, 4-aminophenyl
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) Thiophene-2-carbonyl, 4-(trifluoromethyl)phenyl
(4-(4-Fluorophenyl)thiazol-2-yl)(p-tolyl)methanone (4i) No piperazine; thiazole linked to 4-fluorophenyl and p-tolyl
(4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole (4) Piperazine absent; thiazole fused with pyrazole and triazole
Cyclopropyl-[4-(furan-2-carbonyl)piperazin-1-yl]methanone Furan-2-carbonyl, cyclopropyl

Key Observations :

  • Electron-Withdrawing Groups : Compounds like 21 (trifluoromethylphenyl) and 4i (fluorophenyl) exhibit enhanced stability and altered electronic profiles compared to the target compound’s thiazolyloxy group .
  • Biological Relevance : Piperazine-thiazole hybrids (e.g., compound 4 ) often target enzymes or receptors due to their planar conformations and hydrogen-bonding capabilities .

Key Observations :

  • Nitro Reduction : The target compound’s synthesis mirrors methods used for 12 and 14 , where nitro groups are reduced to amines (e.g., SnCl₂ for 14 ; 83% yield) .
  • Thiazole Formation : Thiazole-containing analogs like 4h are synthesized via regioselective cyclization, achieving yields >70% .

Spectroscopic and Physical Properties

Table 3: Spectroscopic Data Comparison
Compound IR (C=O stretch, cm⁻¹) ¹H/¹³C NMR Features Physical State Reference
4-(Furan-2-carbonyl)piperazin-1-ylmethanone 1625 Aromatic protons (δ 7.5–8.2), piperazine (δ 3.4–4.1) Solid
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) ~1680 (estimated) CF₃ signal (δ ~120 ppm in ¹⁹F NMR) Crystalline solid
(4-(4-Fluorophenyl)thiazol-2-yl)(p-tolyl)methanone (4i) ~1650 Thiazole C-H (δ 7.8–8.0), fluorophenyl (δ 7.1–7.3) Solid (140–142°C)
(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)(phenyl)methanone (14) N/A NH₂ (δ 5.1), methoxy (δ 3.8) Viscous oil

Key Observations :

  • Carbonyl Stretching : The target compound’s precursor shows a C=O stretch at 1625 cm⁻¹ , typical for aryl ketones, while thiazole analogs (e.g., 4i ) exhibit higher frequencies (~1650 cm⁻¹) due to conjugation with electron-deficient rings .
  • Physical States : Thiazole derivatives (e.g., 4i , 4h ) are solids with defined melting points, whereas amine-substituted piperazines (e.g., 14 ) are often viscous oils .

Biological Activity

The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a synthetic derivative that combines a piperazine moiety with thiazole and furan functional groups. This structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Chemical Formula C15H15N3O3S\text{Chemical Formula }C_{15}H_{15}N_{3}O_{3}S

The compound features:

  • A piperazine ring , which is known for its versatility in medicinal chemistry.
  • A furan carbonyl group , which may contribute to its reactivity and biological interactions.
  • A thiazole moiety , recognized for its role in various therapeutic agents.

Biological Activity Overview

Research indicates that compounds containing piperazine and thiazole structures often exhibit significant biological activities, including antimicrobial, anticancer, and anticonvulsant properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to our target have shown cytotoxic effects against various cancer cell lines. A recent study reported that thiazole-containing compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AJurkat (leukemia)5.2Induction of apoptosis
Compound BHT-29 (colon)10.1Inhibition of cell proliferation
Compound CA-431 (skin)8.7Disruption of cell cycle

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been documented. For example, certain thiazole-linked compounds demonstrated significant protective effects in seizure models, with median effective doses (ED50) indicating strong anticonvulsant activity .

Case Study:
A study evaluated a series of thiazole derivatives for their anticonvulsant activity using the maximal electroshock seizure (MES) test. The results indicated that modifications in the substituents on the thiazole ring significantly influenced the anticonvulsant efficacy .

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity: Thiazole derivatives often inhibit key enzymes involved in cancer progression and seizure activity.
  • Receptor Modulation: The piperazine ring may interact with neurotransmitter receptors, influencing neuronal excitability.
  • Induction of Apoptosis: Many compounds in this class have been shown to activate apoptotic pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(Furan-2-carbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as:

  • Step 1 : Formation of the furan-2-carbonyl intermediate via halogenation and substitution of furan derivatives .
  • Step 2 : Coupling the furan intermediate with piperazine under reflux in aprotic solvents (e.g., DMF) using carbodiimide coupling reagents .
  • Step 3 : Introducing the thiazol-2-yloxy phenyl group via nucleophilic aromatic substitution, requiring controlled pH and temperature (60–80°C) .
  • Optimization : Solvent choice (e.g., ethanol vs. DCM), reaction time (monitored via TLC/HPLC), and catalyst loading (e.g., triethylamine for acid scavenging) are critical for yields >70% .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm piperazine ring connectivity and thiazole-furan spatial arrangement .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ = ~438.12 g/mol) and rule out side products .
  • X-ray Crystallography : For resolving ambiguities in stereochemistry, particularly around the piperazine-thiazole junction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?

  • Methodological Answer : Contradictions often arise from:

  • Solvent Polarity : Polar solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions (e.g., hydrolysis of carbonyl groups) .
  • Catalyst Selection : Use of Pd-based catalysts vs. Cu(I) in cross-coupling steps can alter yields by 15–20% .
  • Validation Strategy : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity) and compare HPLC purity profiles .

Q. What computational approaches are used to predict the compound’s biological targets and mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Screens against kinase or GPCR targets using software like AutoDock Vina, leveraging the thiazole moiety’s affinity for ATP-binding pockets .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on phenyl rings) with anti-inflammatory activity (R² > 0.85 in murine models) .
  • MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns simulations) for furan-thiazole interactions with COX-2 .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Core Modifications : Replacing the furan with thiophene increases logP (by ~0.5) and enhances blood-brain barrier penetration .
  • Substituent Effects : Adding electron-donating groups (e.g., -OCH₃) to the phenyl ring improves IC₅₀ values by 3-fold in enzyme inhibition assays .
  • Data-Driven Design : Use clustering algorithms to prioritize derivatives with balanced hydrophobicity (cLogP 2–4) and polar surface area (<90 Ų) .

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